molecular formula C₂₉H₂₄D₃FN₂O₄ B1152136 5-O-Trityl-3'-deoxy-3'-fluorothymidine-d3

5-O-Trityl-3'-deoxy-3'-fluorothymidine-d3

Cat. No.: B1152136
M. Wt: 489.55
Attention: For research use only. Not for human or veterinary use.
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Description

5-O-Trityl-3'-deoxy-3'-fluorothymidine-d3 is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a fluorinated oxolane ring and a trideuteriomethyl group attached to a pyrimidine-2,4-dione core.

Properties

Molecular Formula

C₂₉H₂₄D₃FN₂O₄

Molecular Weight

489.55

Synonyms

3’-Deoxy-3’-fluoro-5’-O-(triphenylmethyl)thymidine-d3; 

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-O-Trityl-3'-deoxy-3'-fluorothymidine-d3 typically involves multiple steps, starting from readily available precursors. The key steps include:

    Fluorination: Introduction of the fluorine atom into the oxolane ring.

    Protection: Use of trityl groups to protect hydroxyl functionalities during subsequent reactions.

    Deuteration: Incorporation of deuterium atoms into the methyl group.

    Cyclization: Formation of the oxolane ring and attachment to the pyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-O-Trityl-3'-deoxy-3'-fluorothymidine-d3 can undergo various chemical reactions, including:

    Oxidation: Conversion of the oxolane ring to more oxidized forms.

    Reduction: Reduction of the pyrimidine core or other functional groups.

    Substitution: Replacement of the trityl group with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions may involve nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

5-O-Trityl-3'-deoxy-3'-fluorothymidine-d3 has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-O-Trityl-3'-deoxy-3'-fluorothymidine-d3 involves its interaction with specific molecular targets and pathways. The fluorinated oxolane ring and trideuteriomethyl group may enhance its binding affinity and selectivity towards certain enzymes or receptors, leading to modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2R,4R,5R)-4-fluoro-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione
  • 1-[(2R,4R,5R)-4-fluoro-5-(trityloxymethyl)oxolan-2-yl]-5-(trideuteriomethyl)uracil

Uniqueness

5-O-Trityl-3'-deoxy-3'-fluorothymidine-d3 is unique due to the presence of both fluorine and deuterium atoms, which can significantly influence its chemical properties and biological activity. The trityloxymethyl group also provides steric protection, enhancing its stability and reactivity in various applications.

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